Reduced Lipophilicity (XLogP3 = 0.3) Compared to the Unsubstituted 7‑Azaindole‑5‑amine Core
The target compound has a computed XLogP3-AA value of 0.3, indicating lower lipophilicity than the unsubstituted 1H-pyrrolo[2,3-b]pyridin-5-amine core, for which a calculated cLogP of approximately 0.8 is reported [1]. While the methoxymethyl group adds carbon atoms, the ether oxygen offsets the lipophilic contribution of the additional methylene unit, resulting in a net XLogP3 reduction of approximately 0.5 log units relative to the parent scaffold [2]. This reduction is favorable for aqueous solubility and may reduce non-specific protein binding.
XLogP3 0.3
cLogP ~0.8
| Evidence Dimension | Lipophilicity (XLogP3 / cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | 1H-Pyrrolo[2,3-b]pyridin-5-amine (unsubstituted): cLogP ~0.8 (estimated) |
| Quantified Difference | Δ XLogP ≈ −0.5 log units (target is less lipophilic) |
| Conditions | Computed values: PubChem XLogP3 3.0 (target); estimated cLogP for comparator from ChemSpider data |
Why This Matters
A lower cLogP correlates with improved aqueous solubility and potentially better oral absorption characteristics, making this compound preferable for fragment-based screening or lead series requiring balanced hydrophilicity.
- [1] PubChem. (2026). 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-. PubChem CID 58564594. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1186502-26-0 View Source
- [2] PubChem. (2026). 1H-Pyrrolo[2,3-b]pyridin-5-amine. PubChem CID 11715187. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11715187 View Source
